CPS 49

Description

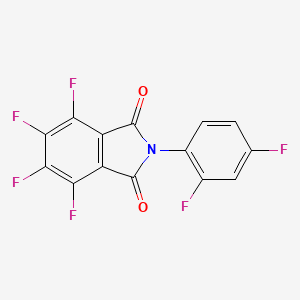

The exact mass of the compound 2-(2,4-difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 726796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

352017-52-8 |

|---|---|

Molecular Formula |

C14H3F6NO2 |

Molecular Weight |

331.17 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)-4,5,6,7-tetrafluoroisoindole-1,3-dione |

InChI |

InChI=1S/C14H3F6NO2/c15-4-1-2-6(5(16)3-4)21-13(22)7-8(14(21)23)10(18)12(20)11(19)9(7)17/h1-3H |

InChI Key |

YSJCNZQEYLMVPJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |

Synonyms |

CPS 49 CPS-49 CPS49 compound |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to CPS49: A Tetrafluorinated Thalidomide Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPS49 is a synthetic, tetrafluorinated analog of thalidomide, designed based on the structure of the anti-angiogenic metabolite 5'-OH-thalidomide.[1] Its enhanced bioactivity, attributed to fluorination, has positioned it as a subject of interest in the study of angiogenesis and as a potential therapeutic agent.[1][2] This document provides a comprehensive technical overview of CPS49, including its chemical structure, mechanism of action, and relevant experimental data and protocols.

Core Chemical Structure and Synthesis

CPS49 is structurally characterized by a phthalimide ring and a glutarimide ring, the core structure of thalidomide, with the significant modification of tetrafluorination on the phthalimide moiety. This substitution is based on an anti-angiogenic breakdown product of the parent thalidomide molecule and is intended to enhance both bioactivity and stability.[2]

While a detailed, step-by-step synthesis protocol specifically for CPS49 is not publicly available, the general synthesis of thalidomide and its analogs involves the coupling of a phthalic anhydride derivative with a glutamine derivative. For tetrafluorinated analogs like CPS49, this would involve the use of tetrafluorophthalic anhydride. A general solid-phase synthesis approach for thalidomide analogs has been described, which involves coupling hydroxymethyl polystyrene with phthalic anhydride to form a resin-linked acid, followed by reaction with primary amines and subsequent treatment to form the final product.

Mechanism of Action

The primary mechanism of action attributed to CPS49 is the inhibition of angiogenesis, the formation of new blood vessels. This activity is believed to be more potent than that of the parent thalidomide molecule. The proposed signaling pathway involves several key downstream effects:

-

Inhibition of Angiogenesis: CPS49 has been shown to induce severe limb defects in chick embryos, a model system for studying developmental angiogenesis.[3] Treatment with 100 μg/mL of CPS49 resulted in these defects, highlighting its potent anti-angiogenic effect.[3] This inhibition of blood vessel formation is considered a primary trigger for its biological effects.

-

Induction of Reactive Oxygen Species (ROS): Thalidomide and its analogs are known to generate reactive oxygen species. While specific quantitative data for CPS49 is limited, the general mechanism involves the production of ROS, which can lead to cellular stress and apoptosis.

-

Modulation of Signaling Pathways: The anti-angiogenic effects of CPS49 are linked to the inhibition of key developmental signaling pathways, including Fibroblast Growth Factor 8 (FGF8) and Fibroblast Growth Factor 10 (FGF10). These growth factors are crucial for limb bud development, and their inhibition by CPS49 contributes to the observed teratogenic effects in developmental models.

-

Interaction with Cereblon (CRBN): Cereblon is a primary target of thalidomide and its analogs. While the specific binding affinity of CPS49 to Cereblon has not been detailed in the available literature, it is presumed to interact with this protein, leading to the modulation of downstream cellular processes.

-

Inhibition of NF-κB: Some thalidomide analogs have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The extent to which CPS49 specifically inhibits this pathway requires further quantitative investigation.

Signaling Pathway of CPS49's Anti-Angiogenic Action

Caption: Proposed signaling pathway of CPS49's anti-angiogenic effects.

Quantitative Data

Specific IC50 and EC50 values for CPS49 are not widely available in the public domain. However, data from studies on similar tetrafluorinated thalidomide analogs provide an indication of its potential potency.

| Assay | Compound | Cell Line/System | Concentration | Effect | Reference |

| Neurite Outgrowth | CPS49 | Mouse Retinal Explants | 5 and 10 μg/mL | Significant decrease in axon outgrowth | [4] |

| Neurite Outgrowth | CPS49 | Mouse Retinal Explants | 40 μg/mL | Complete loss of outgrowth | [4] |

| Limb Development | CPS49 | Chick Embryo | 100 μg/mL | Induced severe limb defects | [3] |

Experimental Protocols

Detailed experimental protocols for assays specifically using CPS49 are often proprietary or not fully disclosed in publications. However, standard methodologies for the key assays are provided below as a reference for researchers.

HUVEC Tube Formation Assay (General Protocol)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Extracellular Matrix (ECM) gel (e.g., Matrigel®)

-

96-well culture plates

-

CPS49 dissolved in a suitable solvent (e.g., DMSO)

-

Fluorescence microscope and imaging software

Procedure:

-

Thaw the ECM gel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 at a concentration of 1-2 x 10^5 cells/mL.

-

Prepare serial dilutions of CPS49 in EGM-2.

-

Add 150 µL of the HUVEC suspension to each well containing the solidified ECM gel.

-

Add the desired concentrations of CPS49 or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

After incubation, visualize the tube formation using a light or fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging analysis software.

Workflow for HUVEC Tube Formation Assay

Caption: General workflow for a HUVEC tube formation assay.

Reactive Oxygen Species (ROS) Generation Assay (General Protocol)

This assay measures the intracellular production of ROS in response to a test compound.

Materials:

-

Adherent cells of interest

-

Cell culture medium

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

-

CPS49 dissolved in a suitable solvent (e.g., DMSO)

-

Positive control for ROS induction (e.g., H2O2)

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells with PBS.

-

Load the cells with 100 µL of 20 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Add 100 µL of medium containing the desired concentrations of CPS49, vehicle control, or a positive control (e.g., H2O2).

-

Incubate for the desired period (e.g., 1-24 hours).

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Normalize the fluorescence signal to cell viability using an appropriate assay (e.g., MTT or crystal violet).

NF-κB Reporter Assay (General Protocol)

This assay quantifies the activity of the NF-κB transcription factor.

Materials:

-

Cells stably or transiently transfected with an NF-κB reporter construct (e.g., luciferase or GFP driven by an NF-κB response element).

-

Cell culture medium.

-

CPS49 dissolved in a suitable solvent (e.g., DMSO).

-

An NF-κB activator (e.g., TNF-α or LPS).

-

Luciferase assay reagent or fluorescence microscope/plate reader.

Procedure:

-

Seed the reporter cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of CPS49 or vehicle control for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Incubate for a period sufficient to induce reporter gene expression (typically 4-24 hours).

-

If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

-

If using a fluorescent reporter, measure the fluorescence intensity using a fluorescence microscope or plate reader.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Conclusion

CPS49 represents a potent, tetrafluorinated analog of thalidomide with significant anti-angiogenic properties. Its mechanism of action appears to be multifactorial, involving the direct inhibition of angiogenesis, induction of reactive oxygen species, and modulation of key signaling pathways such as FGF8/FGF10. While further research is needed to fully elucidate its quantitative pharmacological profile, including specific IC50 values and detailed binding kinetics with its targets, the available data suggest that CPS49 is a valuable tool for studying the molecular mechanisms of angiogenesis and may hold therapeutic potential. The experimental protocols provided herein offer a foundation for researchers to further investigate the biological activities of this and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thalidomide induces limb defects by preventing angiogenic outgrowth during early limb formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CPS49‐induced neurotoxicity does not cause limb patterning anomalies in developing chicken embryos - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of CPS 49: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPS 49, a novel tetrafluorinated analog of thalidomide, has demonstrated potent anti-leukemic and anti-angiogenic properties, distinguishing it from its parent compound and other immunomodulatory imide drugs (IMiDs).[1] Its mechanism of action is multifaceted, centering on the induction of oxidative stress and the subsequent modulation of key transcriptional pathways that govern cell survival, inflammation, and apoptosis. This technical guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic potential of this compound, offering insights for further research and drug development.

Introduction

Thalidomide and its analogs, including lenalidomide and pomalidomide, have become mainstays in the treatment of various hematological malignancies. However, their therapeutic efficacy is often accompanied by significant side effects. The development of novel analogs with improved selectivity and potency is a key area of research. This compound has emerged as a promising candidate, exhibiting selective cytotoxicity against leukemic cells.[1] This document will dissect the core mechanisms of this compound, focusing on its impact on cellular signaling cascades and downstream functional outcomes.

Core Mechanism of Action: A Multi-pronged Approach

The primary mechanism of action of this compound involves the induction of intracellular Reactive Oxygen Species (ROS), which in turn triggers a cascade of signaling events culminating in apoptosis of cancer cells. This is coupled with a unique modulation of the NF-κB and NFAT signaling pathways.

Induction of Reactive Oxygen Species (ROS)

A hallmark of this compound's activity is its ability to significantly elevate intracellular ROS levels.[1] Unlike thalidomide, which shows minimal ROS induction, this compound treatment leads to a rapid and substantial increase in ROS.[1] This surge in oxidative stress is a critical upstream event that initiates the downstream cytotoxic effects.

Modulation of Key Signaling Pathways

This compound exerts its effects through the differential regulation of at least two major signaling pathways:

-

Repression of the NF-κB Pathway: this compound inhibits the nuclear factor-kappaB (NF-κB) signaling pathway.[1] This is evidenced by the inhibition of both NF-κB nuclear translocation and transactivation.[1] The repression of this pro-survival pathway contributes to the anti-leukemic activity of this compound and is also thought to be responsible for the observed repression of inflammatory cytokine secretion.[1]

-

Activation of the NFAT Pathway: In contrast to its effect on NF-κB, this compound activates the Nuclear Factor of Activated T-cells (NFAT) transcriptional pathway.[1] This activation occurs even in the absence of mitogen stimulation and is dependent on calcineurin, as it can be inhibited by cyclosporin A.[1]

-

Activation of the p38 MAPK Pathway: The cytotoxic effects of this compound are dependent on the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2] This pathway is a known transducer of cellular stress signals, including oxidative stress.

The following diagram illustrates the central role of ROS in initiating these signaling cascades.

Mitochondrial Destabilization and Apoptosis

The combination of increased ROS and repression of the pro-survival NF-κB pathway leads to the destabilization of mitochondria.[1] This is a key event in the intrinsic apoptotic pathway, ultimately leading to programmed cell death of the target leukemic cells.

Quantitative Data Summary

The following tables summarize the quantitative data available from experimental studies on this compound and related compounds.

Table 1: Effect of Thalidomide Analogs on ROS Generation in Jurkat T-cells

| Compound | Concentration | ROS Generation |

| This compound | 10 µM | Significant Increase |

| CPS 45 | 10 µM | Significant Increase |

| CPS 11 | 10 µM | Minimal Elevation |

| Thalidomide | 10 µM | No Difference |

| Data extracted from a study on Jurkat cells treated for 30 minutes.[1] |

Table 2: Dose-Dependent Effect of Thalidomide Analogs on Jurkat T-cell Viability

| Compound | Concentration Range | Effect on Viability |

| This compound | 1 nM - 10 µM | Dose-dependent decrease |

| CPS 11 | 1 nM - 10 µM | Dose-dependent decrease |

| CPS 45 | 1 nM - 10 µM | Dose-dependent decrease |

| Thalidomide | 1 nM - 200 µM | Dose-dependent decrease |

| Data from viability assays conducted at 8, 16, and 32-hour treatments.[1] |

Experimental Protocols

Immunoblotting for NF-κB Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation and degradation of IκB and the phosphorylation of RelA, key components of the NF-κB pathway.

Methodology:

-

Cell Culture and Treatment: Jurkat T-cells are cultured and pre-incubated with 10 µM this compound for 15 minutes.

-

Stimulation: Cells are then stimulated with a combination of phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA) for 15 minutes to activate the NF-κB pathway.

-

Cell Lysis: Whole-cell extracts are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-IκB, IκB, phospho-RelA, and RelA. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Objective: To determine the dose-dependent cytotoxic effects of this compound.

Methodology:

-

Cell Seeding: Jurkat T-cells (or other target cells) are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 1 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for specified time points (e.g., 24 and 48 hours).

-

Viability Assessment: After incubation, floating and adherent cells are harvested. Cell viability is assessed by trypan blue exclusion staining and counting using a hemocytometer. Alternatively, a colorimetric assay such as MTT or WST-1 can be used.

-

Data Analysis: The percentage of viable cells is calculated for each concentration relative to the vehicle control.

Additional Pharmacological Properties

Anti-Angiogenic Effects

This compound is characterized as an anti-angiogenic analog of thalidomide.[3] This property is crucial for its anti-cancer activity, as it can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.

Neurotoxicity

Similar to its parent compound thalidomide, this compound exhibits neurotoxic effects.[3] Studies in developing chicken embryos have shown that this compound can cause neuronal loss, particularly in innervated limbs.[3] This is an important consideration for the therapeutic window and potential side effect profile of this compound.

Conclusion

The mechanism of action of this compound is a complex interplay of induced oxidative stress and the subsequent modulation of critical cellular signaling pathways. Its ability to simultaneously repress the pro-survival NF-κB pathway while activating the NFAT and p38 MAPK pathways, all initiated by an increase in ROS, provides a powerful and selective mechanism for inducing apoptosis in leukemic cells. The anti-angiogenic properties of this compound further enhance its therapeutic potential. However, the observed neurotoxicity warrants careful consideration in future preclinical and clinical development. This detailed understanding of its core mechanisms provides a solid foundation for the rational design of future studies and the development of this compound as a potential therapeutic agent.

References

The Core of Cellular Stress: An In-depth Technical Guide to CPS 49-Mediated Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPS 49, a hexafluorinated derivative of thalidomide, has demonstrated significant cytotoxic and anti-angiogenic properties in preclinical studies.[1][2] While its therapeutic potential is under investigation, particularly in oncology, the precise molecular mechanisms underpinning its cellular activity are not fully elucidated. Emerging evidence suggests that like many chemotherapeutic agents, the induction of reactive oxygen species (ROS) may play a pivotal role in the mechanism of action of this compound. This guide provides an in-depth technical overview of the hypothesized generation of ROS by this compound, detailed experimental protocols for its investigation, and a framework for interpreting the resulting data.

Hypothesized Mechanism of Action: Mitochondrial-Mediated ROS Production

While direct studies on this compound and ROS are limited, the known effects of similar cytotoxic compounds and thalidomide analogs suggest a central role for mitochondria in mediating its effects. It is hypothesized that this compound, due to its chemical structure, may interfere with the mitochondrial electron transport chain (ETC). This disruption can lead to electron leakage and the subsequent partial reduction of molecular oxygen to form superoxide anion (O₂⁻), a primary ROS. This initial event can trigger a cascade of oxidative stress, leading to further mitochondrial damage, release of pro-apoptotic factors, and ultimately, cell death.[3][4]

Key Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced ROS generation and subsequent apoptosis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. CPS49-induced neurotoxicity does not cause limb patterning anomalies in developing chicken embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial dysfunction increases oxidative stress and decreases chronological life span in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Power Failure of Mitochondria and Oxidative Stress in Neurodegeneration and Its Computational Models [mdpi.com]

An In-depth Technical Guide to the Interaction of CPS 49 with the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thalidomide analog CPS 49 and its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB pathway with novel small molecules.

Introduction to this compound and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, including chronic inflammatory disorders, autoimmune diseases, and various cancers. This has made the NF-κB pathway an attractive target for therapeutic intervention.

This compound is a synthetic analog of thalidomide, a drug known for its immunomodulatory and anti-inflammatory properties. Like thalidomide, this compound has been investigated for its potential to modulate cellular signaling pathways, including the NF-κB cascade. Research suggests that certain thalidomide analogs can suppress the activation of NF-κB, which may contribute to their therapeutic effects. This guide will delve into the known interactions between this compound and the NF-κB pathway, present available data, and provide detailed experimental protocols for further investigation.

The NF-κB Signaling Pathway: Canonical and Non-Canonical Branches

The NF-κB signaling network is broadly divided into two major branches: the canonical (or classical) and the non-canonical (or alternative) pathways. Both pathways culminate in the translocation of NF-κB dimers to the nucleus, where they regulate the transcription of target genes.

The Canonical NF-κB Pathway

The canonical pathway is the most common route for NF-κB activation and is typically triggered by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as by pathogen-associated molecular patterns (PAMPs). In its inactive state, NF-κB dimers (most commonly the p50-p65/RelA heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.

Upon stimulation, the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is activated. IKKβ then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate to the nucleus and initiate gene transcription.

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

The Non-Canonical NF-κB Pathway

The non-canonical pathway is activated by a more limited set of stimuli, primarily members of the TNF receptor superfamily such as BAFF-R, CD40, and LTβR. This pathway is crucial for lymphoid organogenesis and B-cell maturation and survival. The key players in this pathway are NF-κB-inducing kinase (NIK) and IKKα.

In resting cells, NIK is continuously targeted for proteasomal degradation. Upon receptor stimulation, this degradation is inhibited, leading to the accumulation of NIK. NIK then phosphorylates and activates IKKα homodimers, which in turn phosphorylate the p100 subunit of the p100/RelB NF-κB complex. This phosphorylation event triggers the ubiquitination and processing of p100 to its mature p52 form, leading to the release and nuclear translocation of the p52/RelB heterodimer.

Caption: A simplified diagram of the non-canonical NF-κB signaling pathway.

Quantitative Data on this compound and NF-κB Signaling

Currently, there is a lack of publicly available, peer-reviewed studies presenting specific IC50 values or detailed dose-response curves for the inhibition of the NF-κB pathway by this compound. However, research on closely related thalidomide analogs provides valuable insights into the potential inhibitory effects of this class of compounds.

One study investigating the effects of the thalidomide analog CPS45, which shares structural similarities with this compound, demonstrated its ability to repress the NF-κB pathway in Jurkat T cells. The data, while not presented in a tabular format with IC50 values, showed a clear reduction in the phosphorylation of IκBα and the p65 subunit (RelA) upon treatment with CPS45, as determined by immunoblotting. This semi-quantitative data strongly suggests that compounds of this class can indeed inhibit the canonical NF-κB signaling cascade.

For the purpose of this guide, we present a hypothetical table based on the type of data that would be generated from a dose-response study using a luciferase reporter assay, a common method for quantifying NF-κB activity.

Table 1: Hypothetical Dose-Response of this compound on NF-κB Activity

| This compound Concentration (µM) | NF-κB Activity (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 0.1 | 95.3 | 4.8 |

| 1 | 78.1 | 6.1 |

| 5 | 52.4 | 5.5 |

| 10 | 25.9 | 3.9 |

| 25 | 10.2 | 2.1 |

| 50 | 5.6 | 1.5 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Detailed Experimental Protocols

To facilitate further research into the effects of this compound on the NF-κB signaling pathway, this section provides detailed protocols for three key experimental techniques.

NF-κB Luciferase Reporter Assay

This assay is a widely used method to quantify the transcriptional activity of NF-κB in response to a stimulus and to assess the inhibitory potential of compounds like this compound.

Caption: A typical workflow for an NF-κB dual-luciferase reporter assay.

Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate growth medium.

-

Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

-

-

Transfection:

-

Prepare a transfection mix containing an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Use a suitable transfection reagent according to the manufacturer's instructions.

-

Add the transfection mix to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Include a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

Stimulation:

-

Prepare a stock solution of an NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL).

-

Add the activator to all wells except for the unstimulated control wells.

-

-

Incubation:

-

Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Perform a dual-luciferase assay according to the manufacturer's protocol. This typically involves cell lysis followed by the sequential measurement of firefly and Renilla luciferase activity in a luminometer.

-

-

Data Analysis:

-

For each well, normalize the firefly luciferase reading to the Renilla luciferase reading.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

-

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB signaling pathway, such as p65 and IκBα.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., Jurkat T cells, THP-1 monocytes) in a 6-well plate and grow to the desired density.

-

Treat the cells with different concentrations of this compound for a specified pre-incubation time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Alternatively, perform cytoplasmic and nuclear fractionation to specifically analyze protein translocation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total p65, phospho-p65 (Ser536), total IκBα, and phospho-IκBα (Ser32/36) overnight at 4°C.

-

Also, probe for a loading control protein (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB to its consensus sequence in the DNA.

Protocol:

-

Nuclear Extract Preparation:

-

Treat cells with this compound and stimulate with an NF-κB activator as described for the Western blot protocol.

-

Isolate nuclear extracts using a nuclear extraction kit or a well-established protocol.

-

Determine the protein concentration of the nuclear extracts.

-

-

Probe Labeling:

-

Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).

-

-

Binding Reaction:

-

In a reaction tube, combine the nuclear extract, the labeled probe, and a binding buffer containing poly(dI-dC) (to reduce non-specific binding).

-

For competition assays, add an excess of unlabeled wild-type or mutant competitor oligonucleotides.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50).

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

-

Detection:

-

If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

If using a non-radioactive probe, transfer the DNA to a membrane and detect it using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

-

Conclusion

This compound, as a thalidomide analog, holds potential as a modulator of the NF-κB signaling pathway. While direct quantitative data on its inhibitory activity is currently limited in the public domain, evidence from related compounds strongly suggests an inhibitory effect on the canonical NF-κB cascade. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the precise mechanism of action and therapeutic potential of this compound and similar molecules in the context of NF-κB-driven diseases. Further studies are warranted to establish a comprehensive quantitative profile of this compound's interaction with the NF-κB pathway, which will be crucial for its potential clinical development.

The Multifaceted Role of "CPS 49" in Mitochondrial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The designation "CPS 49" is associated with at least three distinct molecules, each playing a significant, yet different, role in mitochondrial function and dysfunction. This technical guide provides an in-depth exploration of Coenzyme Q4 (COQ4), the thalidomide analog CPS49, and Mitochondrial Dynamics Protein of 49 kDa (MiD49). Understanding the specific mechanisms of each is critical for researchers in mitochondrial biology and professionals in drug development targeting mitochondrial pathways.

Section 1: COQ4 - A Crucial Player in Coenzyme Q10 Biosynthesis

Coenzyme Q4 (COQ4) is a protein essential for the biosynthesis of Coenzyme Q10 (CoQ10), a vital component of the electron transport chain and a potent antioxidant.[1] Mutations in the COQ4 gene lead to primary CoQ10 deficiency, a rare and clinically heterogeneous mitochondrial disorder.[2]

The Function of COQ4 in the CoQ10 Biosynthesis Pathway

While the precise enzymatic function of COQ4 is not fully elucidated, it is believed to play a critical structural role in stabilizing a multi-enzyme complex required for CoQ10 biosynthesis.[3][4] This complex, located in the inner mitochondrial membrane, catalyzes the intricate series of reactions that produce CoQ10. The absence or dysfunction of COQ4 is thought to destabilize this complex, leading to a significant reduction in CoQ10 levels.[5]

Signaling Pathway: CoQ10 Biosynthesis

The biosynthesis of CoQ10 is a multi-step process involving numerous enzymes. COQ4 is a key scaffolding protein in this pathway.

Mitochondrial Dysfunction in COQ4 Deficiency

Mutations in COQ4 lead to a significant reduction in CoQ10 levels, which has two major consequences for mitochondrial function:

-

Impaired Electron Transport: CoQ10 is the mobile electron carrier that shuttles electrons from Complex I and Complex II to Complex III of the respiratory chain. A deficiency in CoQ10 disrupts this flow, leading to decreased ATP production and increased production of reactive oxygen species (ROS).

-

Increased Oxidative Stress: The reduced form of CoQ10, ubiquinol, is a potent antioxidant. Its deficiency leaves mitochondrial membranes vulnerable to oxidative damage from ROS.

Quantitative Data on COQ4 Deficiency

The biochemical consequences of COQ4 mutations are evident in reduced CoQ10 levels and impaired respiratory chain function.

| Parameter | Patient/Model System | Tissue/Cell Type | Result | Reference |

| Coenzyme Q10 Level | Patient with COQ4 mutations | Fibroblasts | 13.4% - 54% of normal levels | [6] |

| Patient with COQ4 mutations | Muscle | Significantly reduced | [7] | |

| Complex I+III Activity | Patient with COQ4 mutations | Muscle | Decreased | [7] |

| Complex II+III Activity | Patient with COQ4 mutations | Muscle | Decreased | [8] |

Experimental Protocols

This assay is used to determine the pathogenicity of COQ4 variants by testing their ability to rescue the function of a yeast strain lacking the orthologous gene.[3][9]

Principle: A yeast strain with a deleted COQ4 gene is unable to grow on a non-fermentable carbon source like glycerol, as this requires functional mitochondrial respiration. Introducing a plasmid containing a functional human COQ4 gene should restore this ability, while a pathogenic variant will not.

Protocol:

-

Yeast Strain: Use a Saccharomyces cerevisiae strain with a complete deletion of the COQ4 gene (Δcoq4).

-

Plasmids: Clone the wild-type human COQ4 cDNA and the variant COQ4 cDNA into a yeast expression vector (e.g., pYES2).

-

Transformation: Transform the Δcoq4 yeast strain with the wild-type COQ4 plasmid, the variant COQ4 plasmid, and an empty vector control.

-

Growth Assay:

-

Spot serial dilutions of the transformed yeast onto agar plates containing either a fermentable carbon source (glucose) or a non-fermentable carbon source (glycerol).

-

Incubate the plates at 30°C for 3-5 days.

-

-

Analysis: Compare the growth of the different transformants on the glycerol plates. Growth similar to the wild-type COQ4 transformant indicates a functional protein, while lack of growth (similar to the empty vector control) indicates a pathogenic variant.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for quantifying CoQ10 levels in biological samples.[10][11]

Principle: CoQ10 is extracted from the sample and separated from other lipids by reverse-phase HPLC. The electrochemical detector then measures the current generated by the oxidation or reduction of the CoQ10 molecule, allowing for precise quantification.

Protocol:

-

Sample Preparation:

-

Homogenize tissue samples (e.g., muscle biopsy, fibroblasts) in a suitable buffer.

-

Add an internal standard (e.g., CoQ9) to correct for extraction efficiency.

-

Extract lipids using a solvent mixture (e.g., hexane/ethanol).

-

Evaporate the solvent and resuspend the lipid extract in the mobile phase.

-

-

HPLC Separation:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a mobile phase typically consisting of a mixture of methanol, ethanol, and a salt like sodium perchlorate.

-

-

Electrochemical Detection:

-

Set the electrochemical detector to the appropriate potential for the oxidation of ubiquinol (the reduced form of CoQ10).

-

-

Quantification:

-

Generate a standard curve using known concentrations of CoQ10.

-

Calculate the CoQ10 concentration in the sample by comparing its peak area to the standard curve and normalizing to the internal standard and protein content of the original sample.

-

Section 2: CPS49 - A Thalidomide Analog Inducing Mitochondrial-Mediated Cell Death

CPS49 is a synthetic, fluorinated analog of thalidomide with enhanced bioactivity.[12][13] It has been investigated for its anti-cancer properties, which are linked to its ability to induce mitochondrial dysfunction and oxidative stress.

Mechanism of Action of CPS49 on Mitochondria

CPS49 exerts its cytotoxic effects on cancer cells through a multi-pronged attack on mitochondria:

-

Induction of Reactive Oxygen Species (ROS): CPS49 leads to a rapid and significant increase in intracellular ROS levels.

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): The surge in ROS contributes to the collapse of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a point of no return for apoptosis.

-

Mitochondrial-Mediated Cell Death: The loss of ΔΨm and other mitochondrial damage triggers the release of pro-apoptotic factors, leading to cell death.

Signaling Pathway: CPS49-Induced Mitochondrial Dysfunction

The proposed pathway for CPS49-induced mitochondrial dysfunction involves a cascade of events initiated by the drug, leading to oxidative stress and apoptosis.

Quantitative Data on CPS49's Mitochondrial Effects

The impact of CPS49 on mitochondrial parameters has been quantified in various studies.

| Parameter | Cell Line | CPS49 Concentration | Effect |

| ROS Production | Jurkat T-cells | 10 µM | Significant increase |

| Mitochondrial Membrane Potential | Jurkat T-cells | 5-20 µM | Dose-dependent decrease |

Experimental Protocols

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.[14][15]

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of CPS49 for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Staining:

-

Remove the treatment media and wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM) at 37°C for 30-60 minutes in the dark.

-

-

Measurement:

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize by fluorescence microscopy.

-

-

Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and compare the ROS levels in treated versus control cells.

The JC-1 assay is a widely used method to assess mitochondrial membrane potential (ΔΨm).[16][17][18]

Principle: JC-1 is a ratiometric fluorescent dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with CPS49 as described for the ROS assay. Include a positive control for depolarization (e.g., CCCP).

-

Staining:

-

Remove the treatment media and incubate the cells with a working solution of JC-1 (typically 1-10 µM) in cell culture medium at 37°C for 15-30 minutes.

-

-

Measurement:

-

Wash the cells with buffer.

-

Measure the red (excitation ~540 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

-

-

Analysis: Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio indicates mitochondrial depolarization.

Section 3: MiD49 - A Key Regulator of Mitochondrial Fission

Mitochondrial Dynamics Protein of 49 kDa (MiD49) is a mitochondrial outer membrane protein that plays a crucial role in regulating mitochondrial fission, the process by which mitochondria divide.[19] Dysregulation of mitochondrial fission is implicated in various diseases.

The Role of MiD49 in Mitochondrial Fission

MiD49 acts as a receptor for the dynamin-related protein 1 (Drp1), a large GTPase that is the master regulator of mitochondrial fission.[20] MiD49 recruits Drp1 from the cytosol to the mitochondrial outer membrane, where Drp1 assembles into oligomeric rings that constrict and sever the mitochondrion.[19][21]

Experimental Workflow: Investigating MiD49-Drp1 Interaction and Mitochondrial Morphology

The interaction between MiD49 and Drp1 and the resulting changes in mitochondrial morphology can be investigated using a combination of co-immunoprecipitation and immunofluorescence.

Mitochondrial Dysfunction Associated with MiD49 Dysregulation

Both overexpression and knockdown of MiD49 can lead to altered mitochondrial morphology, which is a form of mitochondrial dysfunction.[19][22]

-

Knockdown of MiD49: Leads to reduced Drp1 recruitment to mitochondria, resulting in elongated and interconnected mitochondrial networks due to unopposed fusion.[19]

-

Overexpression of MiD49: Can lead to either mitochondrial fragmentation or, paradoxically, elongation, depending on the cellular context. The elongation is thought to be due to the sequestration of Drp1 in an inactive state on the mitochondrial surface.[19]

Quantitative Data on MiD49's Effects on Mitochondrial Morphology

The effects of MiD49 on mitochondrial morphology can be quantified by measuring parameters such as mitochondrial length and circularity.

| Condition | Cell Type | Morphological Change | Quantitative Measure |

| MiD49 Knockdown | HeLa cells | Elongated mitochondria | Increased aspect ratio |

| MiD49 Overexpression | COS-7 cells | Elongated mitochondria | Increased form factor |

Experimental Protocols

This technique is used to demonstrate a physical interaction between MiD49 and Drp1 in cells.[23]

Principle: An antibody specific to MiD49 is used to pull down MiD49 from a cell lysate. If Drp1 is bound to MiD49, it will be pulled down as well and can be detected by Western blotting.

Protocol:

-

Cell Lysis: Lyse cells expressing MiD49 and Drp1 in a non-denaturing buffer that preserves protein-protein interactions.

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against MiD49.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an antibody against Drp1 to detect its presence in the MiD49 immunoprecipitate.

-

Immunofluorescence allows for the visualization of mitochondrial morphology.[9][24]

Principle: Cells are fixed and permeabilized, and then incubated with a primary antibody that specifically recognizes a mitochondrial protein (e.g., Tom20, an outer mitochondrial membrane protein). A fluorescently labeled secondary antibody is then used to detect the primary antibody, allowing the mitochondria to be visualized by fluorescence microscopy.

Protocol:

-

Cell Culture: Grow cells on glass coverslips.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent like 0.1% Triton X-100.

-

-

Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA).

-

Antibody Staining:

-

Incubate the cells with a primary antibody against a mitochondrial marker (e.g., anti-Tom20).

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody.

-

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the mitochondria using a fluorescence or confocal microscope.

-

Quantitative Analysis: Use image analysis software (e.g., ImageJ) to measure mitochondrial parameters such as length, area, and circularity to quantify changes in morphology.[25]

References

- 1. genecards.org [genecards.org]

- 2. Protocol for measuring mitochondrial size in mouse and human liver tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional characterization of human COQ4, a gene required for Coenzyme Q10 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical Assessment of Coenzyme Q10 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Primary Coenzyme Q10 Deficiency-7 and Pathogenic COQ4 Variants: Clinical Presentation, Biochemical Analyses, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. MiD49 and MiD51, new components of the mitochondrial fission machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crystal structure and functional analysis of MiD49, a receptor for the mitochondrial fission protein Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Potent Allosteric DRP1 Inhibitors by Disrupting Protein–Protein Interaction with MiD49 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MiD49 and MiD51: New mediators of mitochondrial fission and novel targets for cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chanlab.caltech.edu [chanlab.caltech.edu]

- 24. benchchem.com [benchchem.com]

- 25. 4.3. Immunofluorescence and Analysis of Mitochondrial Morphology [bio-protocol.org]

Foundational Research on CPS 49: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPS 49, a novel tetrafluorinated analog of thalidomide, has demonstrated significant preclinical activity as a potent anti-cancer agent. This technical guide provides a comprehensive overview of the foundational research on this compound, with a focus on its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental methodologies. Quantitative data from key studies are summarized in tabular format for comparative analysis. Furthermore, this guide includes visualizations of the compound's proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity.

Introduction

Thalidomide, despite its controversial history, has re-emerged as a valuable therapeutic agent, particularly in the treatment of multiple myeloma. This resurgence has spurred the development of numerous analogs with improved efficacy and safety profiles. This compound belongs to a class of tetrafluorinated thalidomide analogs, a structural modification that has been shown to enhance biological activity.[1] This document synthesizes the core foundational research on this compound, presenting its anti-angiogenic and cytotoxic properties, and elucidating its mechanism of action in cancer cells.

Chemical Properties and Synthesis

This compound is structurally characterized by a tetrafluorinated phthaloyl ring, a modification that distinguishes it from the parent thalidomide molecule.[1] While a detailed, step-by-step synthesis protocol for this compound is proprietary, the general synthesis of tetrafluorinated thalidomide analogs involves the reaction of tetrafluorophthalic anhydride with the appropriate primary amines.[2]

Preclinical Activity

Multiple Myeloma

This compound has shown significant preclinical activity against multiple myeloma (MM) cell lines. Studies have demonstrated its ability to inhibit the proliferation of various MM cell lines, including those resistant to conventional therapies.

Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) | Assay Type | Reference |

| MM.1S | ~5 | Proliferation | [3] |

| OPM2 | Not Specified | Proliferation | [3] |

| RPMI-8226 | Not Specified | Proliferation | [3] |

| L363 | Not Specified | Proliferation | [3] |

| SB645 | Not Specified | Proliferation | [3] |

Prostate Cancer

In prostate cancer models, this compound has been shown to exert a direct cytotoxic effect. Research suggests that this activity is correlated with the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Mechanism of Action

The primary mechanism of action of this compound appears to be multi-faceted, involving both anti-angiogenic and direct cytotoxic effects.

Anti-Angiogenesis

As a thalidomide analog, this compound exhibits potent anti-angiogenic properties. It has been shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.

MAPK Pathway Activation in Prostate Cancer

In prostate cancer cells, this compound has been observed to increase signaling through the activation of the MAPK pathway. This activation is correlated with the compound's direct cytotoxic effects on these cells. The precise upstream and downstream effectors of this compound within this pathway are a subject of ongoing research.

Figure 1: Proposed MAPK signaling pathway activated by this compound in prostate cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments cited in the foundational research of this compound. Specific parameters such as cell seeding densities, compound concentrations, and incubation times should be optimized for individual experimental systems.

Cell Viability/Proliferation Assay (MTT/MTS Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Oxidative Stress Effects of CPS 49

This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cellular oxidative stress. This compound is a redox-reactive thalidomide analog that has demonstrated selective cytotoxicity against leukemic cells by modulating intracellular reactive oxygen species (ROS) and targeting multiple transcriptional pathways.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development efforts.

Data Presentation: Quantitative Effects of this compound on Cellular Oxidative Stress

The following tables summarize the quantitative data on the effects of this compound, alone and in combination with the cyclin-dependent kinase inhibitor flavopiridol, on intracellular ROS levels and glutathione (GSH) depletion in leukemic cells.

Table 1: Effect of this compound and Flavopiridol on Reactive Oxygen Species (ROS) Generation in Jurkat Cells [1]

| Treatment | Concentration (µM) | ROS Generation (Time Point: 1 hour) |

| This compound (alone) | Varies | Dose-dependent increase |

| Flavopiridol (alone) | Varies | Dose-dependent increase |

| This compound + Flavopiridol | Varies | Synergistic increase |

Note: The search result indicates a "profile of ROS generation" was assessed, implying multiple concentrations were tested, though specific quantitative values are not provided in the snippet. The synergy was observed at low micromolar concentrations.[1]

Table 2: Effect of this compound and Flavopiridol on Intracellular Glutathione (GSH) Depletion in Jurkat Cells [1]

| Treatment | Concentration (µM) | GSH Depletion (Time Point: 16 hours) |

| This compound (alone) | Varies | Dose-dependent depletion |

| Flavopiridol (alone) | Varies | Dose-dependent depletion |

| This compound + Flavopiridol | Varies | Synergistic depletion |

Note: Similar to ROS generation, the snippet describes a "profile of cellular GSH depletion," indicating a dose-response relationship. The highest synergy was noted at the level of ROS generation, which correlated with cytotoxicity and GSH depletion.[1]

Experimental Protocols

The following are detailed methodologies for key experiments likely utilized in the studies assessing the effects of this compound on cellular oxidative stress, based on standard laboratory practices for such assessments.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is designed to quantify the levels of intracellular ROS in response to treatment with this compound.

-

Cell Culture and Treatment:

-

Jurkat cells (or other relevant leukemic cell lines) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded at a predetermined density in multi-well plates.

-

Cells are treated with varying concentrations of this compound, flavopiridol, or a combination of both for a specified time (e.g., 1 hour). A vehicle-treated control group is included.

-

-

ROS Detection:

-

Following treatment, cells are washed with a buffered saline solution (e.g., PBS).

-

Cells are then incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), at a final concentration of 10 µM for 30 minutes at 37°C in the dark. H2DCFDA is deacetylated by intracellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

After incubation, cells are washed again to remove excess probe.

-

-

Quantification:

-

The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

ROS levels are expressed as a percentage of the control or as relative fluorescence units.

-

Measurement of Intracellular Glutathione (GSH)

This protocol outlines the steps to determine the concentration of intracellular GSH, a key antioxidant, following treatment with this compound.

-

Cell Culture and Treatment:

-

Jurkat cells are cultured and treated with this compound, flavopiridol, or the combination for a specified duration (e.g., 16 hours), as described in the ROS measurement protocol.

-

-

Cell Lysis:

-

After treatment, cells are harvested and washed with cold PBS.

-

The cell pellet is resuspended in a lysis buffer (e.g., a buffer containing Triton X-100) and incubated on ice to ensure complete cell lysis.

-

The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the cytosolic fraction is collected.

-

-

GSH Assay:

-

The GSH concentration in the supernatant is determined using a commercially available GSH assay kit, which is often based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB), or by using a fluorescent probe such as monochlorobimane.

-

The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength (e.g., 412 nm for the DTNB method).

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of GSH.

-

The GSH concentration in the samples is calculated from the standard curve and normalized to the total protein content of the cell lysate, determined by a protein assay such as the Bradford or BCA assay.

-

GSH levels are typically expressed as nmol/mg of protein.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed signaling pathway of this compound in inducing oxidative stress and a typical experimental workflow for its assessment.

Caption: Proposed signaling pathway of this compound-induced oxidative stress in leukemic cells.

Caption: Experimental workflow for assessing this compound effects on cellular oxidative stress.

References

Early Studies on the Bioactivity of CPS 49: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPS 49 is a synthetically developed, tetrafluorinated analog of thalidomide, a compound with a storied history in medicinal chemistry. Early investigations into the bioactivity of this compound have revealed its potential as a potent anti-cancer agent, particularly in the context of leukemia and other malignancies. This technical guide provides an in-depth overview of the foundational studies on the bioactivity of this compound, with a focus on its cytotoxic effects, modulation of key signaling pathways, and the experimental methodologies employed in these initial assessments. All quantitative data has been summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Quantitative Bioactivity of this compound

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Jurkat | Acute T-cell Leukemia | ~5 | [1] |

| HH | Cutaneous T-cell Lymphoma | ~10 | [1] |

| OPM2 | Myeloma | ~7.5 | [1] |

| 8226 | Myeloma | ~8 | [1] |

| LNCaP | Prostate Carcinoma | >20 | [1] |

| HeLa | Cervical Carcinoma | >20 | [1] |

Note: The IC50 values are approximated from graphical representations of dose-response curves and may vary between experimental conditions.

Core Bioactive Mechanisms

Early studies have elucidated two primary mechanisms through which this compound exerts its anti-cancer effects: the induction of reactive oxygen species (ROS) and the inhibition of the NF-κB signaling pathway.

Induction of Reactive Oxygen Species (ROS)

This compound has been shown to selectively increase intracellular ROS levels in leukemic cells.[1] This elevation of ROS contributes to cellular stress and can trigger apoptotic cell death. The generation of ROS is a key component of the cytotoxic activity of this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, inflammation, and immunity. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. This compound has been identified as an inhibitor of this pathway.[1] By suppressing NF-κB activation, this compound can sensitize cancer cells to apoptosis. A thalidomide analogue has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which is a key step in the activation of NF-κB.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

Methodological & Application

Application Notes and Protocols: CPS 49 in In Vitro Angiogenesis Assays

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions like tumor growth and metastasis.[1][2][3] The in vitro tube formation assay is a rapid and quantifiable method used to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures.[1][3] This document provides a detailed protocol for conducting an in vitro angiogenesis assay to evaluate the effects of the test compound CPS 49.

The protocol outlines the culture of endothelial cells, their seeding on a basement membrane matrix, treatment with this compound, and subsequent analysis of tube formation. The methodologies described are based on established protocols for in vitro angiogenesis assays and can be adapted for high-throughput screening of angiogenesis modulators.[4]

Key Experimental Parameters

The following tables summarize the key quantitative parameters for the in vitro angiogenesis tube formation assay. These values are derived from established protocols and should be optimized for specific cell types and experimental conditions.

Table 1: Cell Seeding and Reagent Concentrations

| Parameter | Recommended Range | Notes |

| Endothelial Cell Seeding Density | 1.5 - 3 x 10^4 cells/well | For a 96-well plate format.[2] |

| Basement Membrane Extract (BME) / Extracellular Matrix (ECM) Gel Volume | 50 µL/well | For a 96-well plate format. |

| Serum Concentration in Media | 0.2% - 10% | Lower serum conditions (0.2%) are used for serum starvation prior to the assay.[3] Higher concentrations can be used during the assay depending on the experimental design.[2] |

| Calcein AM Staining Concentration | 2 µg/mL | Final concentration for fluorescent labeling of cells.[1][3] |

| PMA (Phorbol 12-myristate 13-acetate) Concentration (Positive Control) | 0.01 - 1 µM | A known stimulator of angiogenesis.[4] |

| JNJ-10198409 Concentration (Negative Control) | 0.1 - 1 µM | A known inhibitor of angiogenesis.[4] |

Table 2: Incubation Times

| Step | Incubation Time | Temperature | CO2 |

| BME/ECM Gel Solidification | 30 - 60 minutes | 37°C | 5% |

| Cell Tube Formation | 4 - 18 hours | 37°C | 5% |

| Calcein AM Staining | 30 - 45 minutes | 37°C | 5% |

Experimental Protocols

This section details the step-by-step methodology for the in vitro angiogenesis assay to test the effects of this compound.

Materials and Reagents

-

Endothelial cells (e.g., HUVEC, 3B-11)

-

Complete cell culture medium (e.g., DMEM, 10% FBS, 2 mM L-glutamine, 1mM sodium pyruvate, 100 U/ml penicillin, and 100 μg/ml streptomycin)[3]

-

Reduced serum medium (0.2% FBS)[3]

-

Basement Membrane Extract (BME) or Extracellular Matrix (ECM) Gel[1][2]

-

This compound (test compound)

-

Positive control (e.g., PMA)[4]

-

Negative control (e.g., JNJ-10198409)[4]

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Trypsin-EDTA

-

96-well cell culture plate

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro angiogenesis assay.

Detailed Protocol

1. Preparation of the BME/ECM Coated Plate 1.1. Thaw the BME/ECM gel on ice. Keep all materials, including pipette tips and the 96-well plate, cold to prevent premature gelling.[2] 1.2. Using a pre-chilled pipette, add 50 µL of the BME/ECM gel solution to each well of a 96-well plate. 1.3. Incubate the plate at 37°C and 5% CO2 for 30-60 minutes to allow the gel to solidify.[4]

2. Endothelial Cell Preparation 2.1. Culture endothelial cells in complete medium until they reach 80-90% confluency. 2.2. For serum starvation (optional but recommended), replace the complete medium with reduced serum medium (0.2% FBS) and incubate for 24 hours.[3] 2.3. On the day of the assay, wash the cells with DPBS and detach them using Trypsin-EDTA.[3] 2.4. Neutralize the trypsin with complete medium and centrifuge the cells. 2.5. Resuspend the cell pellet in the desired culture medium (containing 0.5-10% serum) to a final concentration of 1-2 x 10^5 cells/mL.[2]

3. Tube Formation Assay 3.1. Prepare serial dilutions of this compound, the positive control (PMA), and the negative control (JNJ-10198409) in the cell culture medium. 3.2. Add 100 µL of the endothelial cell suspension to each well of the BME/ECM-coated plate.[4] 3.3. Immediately add the different concentrations of this compound and the controls to the respective wells. 3.4. Incubate the plate at 37°C and 5% CO2 for 4 to 18 hours. Monitor the cells periodically for tube formation.[2]

4. Visualization and Quantification of Tube Formation 4.1. Prepare a Calcein AM staining solution by diluting it 1:100 in culture medium.[4] 4.2. At the end of the incubation period, carefully remove the medium from the wells and add 100 µL of the Calcein AM staining solution to each well. 4.3. Incubate the plate at 37°C for 30-45 minutes in the dark.[1][3] 4.4. Visualize the tube formation using a fluorescence microscope. Capture images for later analysis. 4.5. Quantify the extent of tube formation using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).[3] Parameters to measure include total tube length, number of branch points, and number of loops.[3]

Angiogenesis Signaling Pathway

The following diagram illustrates a simplified, general signaling pathway for angiogenesis, highlighting the balance between stimulators and inhibitors that can be influenced by test compounds like this compound.

Caption: General signaling pathways in angiogenesis.

Data Presentation and Interpretation

The quantitative data obtained from the image analysis should be summarized in a table for easy comparison between different treatment groups. The results can be expressed as a percentage of the control group (untreated cells).

Table 3: Example Data Table for Quantification of Angiogenesis

| Treatment | Concentration | Total Tube Length (% of Control) | Number of Branch Points (% of Control) | Number of Loops (% of Control) |

| Untreated Control | - | 100 | 100 | 100 |

| Positive Control (PMA) | 1 µM | |||

| Negative Control (JNJ-10198409) | 1 µM | |||

| This compound | Concentration 1 | |||

| This compound | Concentration 2 | |||

| This compound | Concentration 3 |

By analyzing these parameters, the pro- or anti-angiogenic effects of this compound can be determined. A significant increase in tube formation relative to the untreated control would indicate a pro-angiogenic effect, while a decrease would suggest an anti-angiogenic effect.

Disclaimer

The compound "this compound" is not a widely recognized standard agent in the field of angiogenesis research. The protocol provided herein is a general and established method for assessing the angiogenic potential of a test compound in vitro. It is highly recommended to perform dose-response experiments and appropriate controls to validate the specific effects of this compound. The provided protocols and concentration ranges should be optimized for your specific experimental setup.

References

Application Notes and Protocols: CPS 49 in Chicken Embryo Chorioallantoic Membrane (CAM) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPS 49 is a synthetic analog of thalidomide, a class of molecules known for their immunomodulatory and anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The chicken embryo chorioallantoic membrane (CAM) assay is a well-established and widely used in vivo model for studying angiogenesis and evaluating the efficacy of pro- and anti-angiogenic compounds.[3][4] Its advantages include cost-effectiveness, rapid results, and a naturally immunodeficient environment, making it an ideal platform for preliminary screening of novel therapeutics like this compound.[5] These application notes provide a detailed protocol for utilizing the CAM assay to assess the anti-angiogenic potential of this compound, methods for data quantification, and an overview of the potential signaling pathways involved.

Applications

The CAM assay for this compound is primarily utilized for:

-

Screening for Anti-Angiogenic Activity: To determine if this compound can inhibit the formation of new blood vessels in vivo.

-

Dose-Response Analysis: To quantify the inhibitory effect of different concentrations of this compound on angiogenesis.

-

Mechanism of Action Studies: To investigate the cellular and molecular pathways through which this compound exerts its anti-angiogenic effects.

-

Comparative Studies: To compare the anti-angiogenic potency of this compound with thalidomide and other analogs.[4][6]

Experimental Protocols

This protocol describes an in ovo CAM assay for evaluating the anti-angiogenic activity of this compound.

Materials:

-

Fertilized chicken eggs (e.g., White Leghorn)

-

Egg incubator with controlled temperature (37.5°C) and humidity (60-70%)

-

This compound

-

Vehicle for this compound (e.g., DMSO, sterile PBS)

-

Sterile filter paper or silicone rings

-

Stereomicroscope

-

Digital camera

-

Image analysis software (e.g., ImageJ)

-

70% ethanol

-

Sterile forceps and scissors

-

Parafilm or sterile adhesive tape

Procedure:

-

Egg Incubation:

-

Clean fertilized chicken eggs with 70% ethanol and place them in a rotating egg incubator at 37.5°C with 60-70% humidity.

-

Incubate the eggs for 3 days.

-

-

Preparation of the CAM:

-

On day 3 of incubation, candle the eggs to identify the air sac and the embryo.

-

Create a small hole in the shell over the air sac.

-

Carefully create a window (approximately 1 cm²) in the shell over the embryo, avoiding damage to the underlying CAM.

-

Seal the window with sterile parafilm or adhesive tape and return the eggs to the incubator.

-

-

Application of this compound:

-

On day 7 of incubation, prepare different concentrations of this compound in a suitable vehicle. A vehicle control (e.g., DMSO) should also be prepared.

-

Remove the seal from the window.

-

Gently place a sterile filter paper disc or a silicone ring onto the CAM, avoiding major blood vessels.

-

Apply a small volume (e.g., 10 µL) of the this compound solution or vehicle control onto the filter paper/ring.

-

Reseal the window and return the eggs to the incubator.

-

-

Observation and Documentation:

-

Incubate the eggs for an additional 48-72 hours.

-

On day 9 or 10, open the window and observe the CAM under a stereomicroscope.

-

Capture high-resolution images of the area under the filter paper/ring for each egg.

-

-

Quantification of Angiogenesis:

-

Analyze the captured images using image analysis software.

-